(2E)-3-(2,5-difluorophenyl)-1-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one
Description
The compound (2E)-3-(2,5-difluorophenyl)-1-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one is a structurally complex enone derivative featuring a 1,4-diazepane core substituted with a sulfonylated imidazole moiety and a 2,5-difluorophenyl group. The stereoelectronic effects of the difluorophenyl group may enhance metabolic stability, while the imidazole sulfonyl group could contribute to hydrogen-bonding interactions, influencing binding affinity .
Properties
IUPAC Name |
(E)-3-(2,5-difluorophenyl)-1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O3S/c18-14-3-4-15(19)13(10-14)2-5-17(24)22-6-1-7-23(9-8-22)27(25,26)16-11-20-12-21-16/h2-5,10-12H,1,6-9H2,(H,20,21)/b5-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQZZGCMGXCMBK-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C=CC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)/C=C/C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Compound A : (2E)-1-(1,4-diazepan-1-yl)-3-phenylprop-2-en-1-one
- Molecular Weight : 230.31 g/mol
- Substituents : Unsubstituted phenyl group; lacks fluorine and sulfonamide moieties.
- Reported purity is 95% .
Compound B : (2E)-3-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- Molecular Weight : 286.3 g/mol
- Substituents : 2,5-Dimethoxyphenyl and 4-fluorophenyl groups; lacks the 1,4-diazepane and imidazole sulfonyl moieties.
- Key Differences : Methoxy groups introduce steric bulk and electron-donating effects, contrasting with the electron-withdrawing difluoro substituents in the target compound. The absence of a diazepane ring limits conformational flexibility .
Functional Group Analysis
| Feature | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Aromatic Substituents | 2,5-Difluorophenyl | Phenyl | 2,5-Dimethoxyphenyl |
| Heterocyclic Core | 1,4-Diazepane + imidazole sulfonyl | 1,4-Diazepane | None |
| Polar Groups | Sulfonamide (imidazole-linked) | None | Methoxy, fluoro |
| Molecular Weight | ~450–500 (estimated) | 230.31 | 286.3 |
- In contrast, Compound B’s methoxy groups are electron-donating, which may alter redox properties or metabolic pathways.
- Solubility: The imidazole sulfonyl group in the target compound likely enhances aqueous solubility compared to Compound A’s nonpolar phenyl group. Compound B’s methoxy groups may improve solubility relative to fluorine but reduce membrane permeability.
Hypothesized Pharmacological Implications
While direct bioactivity data for the target compound are unavailable in the provided evidence, structural analogs suggest plausible trends:
- Target Selectivity : The diazepane-imidazole sulfonyl scaffold may mimic natural ligands for kinases or G-protein-coupled receptors (GPCRs), where sulfonamides are common pharmacophores.
- Metabolic Stability : Fluorine atoms in the target compound could reduce oxidative metabolism compared to Compound B’s methoxy groups, which are prone to demethylation.
- Toxicity Profile : The sulfonamide group may raise concerns for hypersensitivity reactions, a risk absent in Compounds A and B.
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